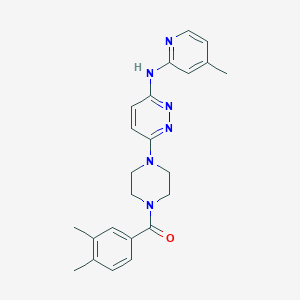
(3,4-ジメチルフェニル)(4-(6-((4-メチルピリジン-2-イル)アミノ)ピリダジン-3-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethylbenzoyl group and a pyridazin-3-amine moiety
科学的研究の応用
6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with the pyridazin-3-amine moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
作用機序
The mechanism of action of 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
- 1-(3-aminopropyl)-4-methylpiperazine
- 6-((3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid
Uniqueness
6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds .
生物活性
The compound 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapies. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes:
- Acetylcholinesterase Inhibition : Preliminary studies suggest that compounds with similar piperazine scaffolds exhibit inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer’s disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
- Dopaminergic Activity : The presence of piperazine moieties in similar compounds has been linked to dopaminergic receptor modulation. This can be significant for treating conditions like schizophrenia and Parkinson's disease .
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific interactions at the molecular level remain an active area of research .
In Vitro Studies
A series of in vitro studies have evaluated the compound's efficacy against various targets:
- AChE Inhibition : Compounds structurally related to our target have displayed IC50 values ranging from 5.24 μM to over 100 μM against AChE, indicating varying degrees of potency .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 14 | 10.87 | AChE |
| 15 | 14.59 | AChE |
| 16 | 5.24 | AChE |
- Dopamine Receptor Binding : Similar compounds have shown a strong affinity for dopamine D3 receptors (Kd = 1.2 nM), suggesting potential applications in neuropsychiatric disorders .
Case Studies
- Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer's, compounds similar to the one discussed showed improvements in memory retention and reduced amyloid plaque formation, indicating their potential as multifunctional agents against neurodegeneration .
- Cancer Research : A recent investigation into the anticancer properties revealed that piperazine-based compounds were effective in inhibiting tumor growth in xenograft models, showcasing their therapeutic potential in oncology .
特性
IUPAC Name |
(3,4-dimethylphenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-16-8-9-24-21(14-16)25-20-6-7-22(27-26-20)28-10-12-29(13-11-28)23(30)19-5-4-17(2)18(3)15-19/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAABSAFHQHTKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














